![molecular formula C8H8F4N2 B13634174 {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B13634174.png)
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, along with a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine typically involves the reaction of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}amine with hydrazine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often conducted at elevated temperatures to facilitate the formation of the hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve efficiency and reduce costs, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.
Scientific Research Applications
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}amine
- {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}azide
- {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}nitroso
Uniqueness
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8F4N2 |
|---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
[4-fluoro-3-(trifluoromethyl)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H8F4N2/c9-7-2-1-5(4-14-13)3-6(7)8(10,11)12/h1-3,14H,4,13H2 |
InChI Key |
VEPUXWYAVNVTTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNN)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


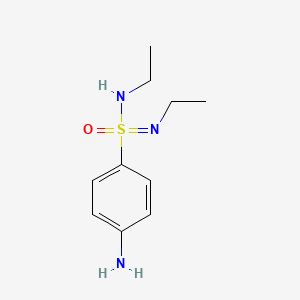

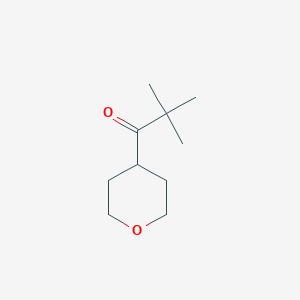
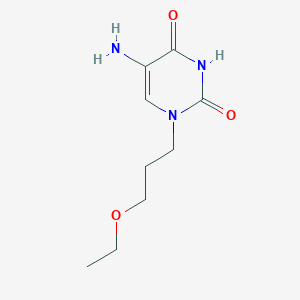
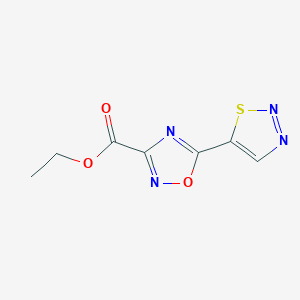
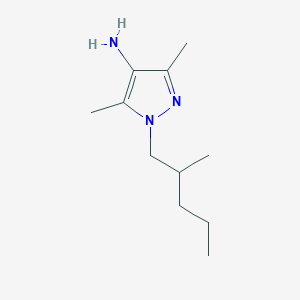
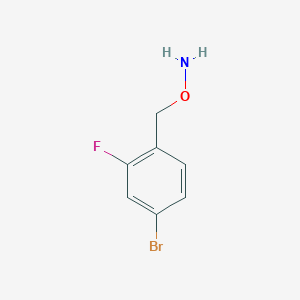
![1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one](/img/structure/B13634142.png)
![2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13634163.png)




![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)
